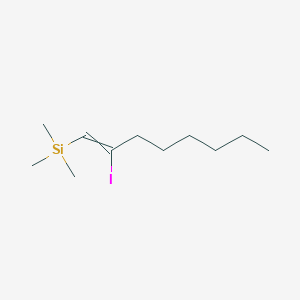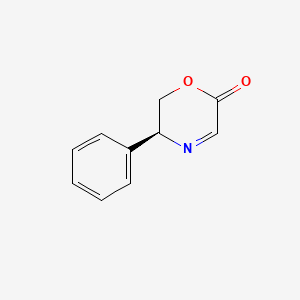
1,2-Cyclohexanediamine, N,N'-bis(7-chloro-4-quinolinyl)-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, cis- is a complex organic compound with a molecular formula of C24H22Cl2N4. This compound consists of 22 hydrogen atoms, 24 carbon atoms, 4 nitrogen atoms, and 2 chlorine atoms . It is known for its unique structure, which includes a cyclohexane ring and two quinoline moieties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, cis- typically involves the reaction of 1,2-cyclohexanediamine with 7-chloro-4-quinolinecarboxylic acid. The reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature and pressure settings to ensure the desired cis-configuration is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the quinoline rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various quinoline and amine derivatives, which can be further utilized in different applications.
科学的研究の応用
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, cis- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, cis- involves its interaction with molecular targets such as enzymes and receptors. The quinoline moieties are known to intercalate with DNA, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects. The cyclohexanediamine core may also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
1,2-Cyclohexanediamine, N,N’-bis(4-quinolinyl)-, cis-: Lacks the chlorine atoms present in the original compound.
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, trans-: Differs in the spatial arrangement of the atoms.
1,2-Cyclohexanediamine, N,N’-bis(7-bromo-4-quinolinyl)-, cis-: Contains bromine atoms instead of chlorine.
Uniqueness
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, cis- is unique due to its specific cis-configuration and the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
183625-21-0 |
|---|---|
分子式 |
C24H22Cl2N4 |
分子量 |
437.4 g/mol |
IUPAC名 |
(1S,2R)-1-N,2-N-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C24H22Cl2N4/c25-15-5-7-17-19(9-11-27-23(17)13-15)29-21-3-1-2-4-22(21)30-20-10-12-28-24-14-16(26)6-8-18(20)24/h5-14,21-22H,1-4H2,(H,27,29)(H,28,30)/t21-,22+ |
InChIキー |
LISWOCWHIAZFSB-SZPZYZBQSA-N |
異性体SMILES |
C1CC[C@@H]([C@@H](C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl |
正規SMILES |
C1CCC(C(C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



-](/img/structure/B15162705.png)

![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)




![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)

![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)
![3,4-Dipropyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B15162767.png)

